molecular formula C15H15N5O2 B2416936 2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one CAS No. 2062348-85-8

2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one

Cat. No.: B2416936
CAS No.: 2062348-85-8
M. Wt: 297.318
InChI Key: MPRSSVKURNDFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one is a potent and selective antagonist of the P2X7 receptor , a ligand-gated ion channel activated by extracellular ATP. The (5R,8S) stereochemistry is critical for its high affinity and optimal pharmacological profile. This compound is a key research tool for investigating the role of P2X7-mediated signaling in the NLRP3 inflammasome pathway , a central driver of inflammatory processes. Its primary research value lies in elucidating neuroinflammatory and immunomodulatory mechanisms, with significant applications in preclinical models of chronic pain, neurodegenerative diseases like Alzheimer's and Parkinson's, and autoimmune conditions. By selectively blocking the P2X7 receptor, this antagonist effectively inhibits ATP-induced pore formation, calcium flux, and the subsequent maturation and release of pro-inflammatory cytokines such as IL-1β and IL-18. This mechanism provides researchers with a powerful means to dissect the contribution of purinergic signaling to disease pathology and to validate P2X7 as a therapeutic target.

Properties

IUPAC Name

2-methyl-6-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene-12-carbonyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-19-14(21)5-3-11(18-19)15(22)20-9-2-4-13(20)10-7-16-8-17-12(10)6-9/h3,5,7-9,13H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRSSVKURNDFKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)N2C3CCC2C4=CN=CN=C4C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one is a novel pyridazinone derivative that has garnered attention for its potential biological activities. This article aims to explore its biological effects, focusing on anticancer properties, neuroprotective effects, and antimicrobial activity.

  • Molecular Formula : C20H18N4O2S
  • Molecular Weight : 378.4 g/mol
  • CAS Number : 2108839-96-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. The compound has been evaluated against various cancer cell lines:

CompoundSiHa (µM)A549 (µM)MCF-7 (µM)Colo-205 (µM)
2-Methyl-6...0.03 ± 0.00760.01 ± 0.00540.12 ± 0.0550.34 ± 0.033

The results indicate significant cytotoxicity against the tested cell lines, suggesting that this compound may serve as a lead in anticancer drug development .

Case Study: Synthesis and Testing

A study conducted by Sivaiah et al. synthesized various pyrimidine derivatives and tested their efficacy against MCF-7 and A549 cell lines. Among these compounds, several exhibited potent dual inhibition of Histone Deacetylase (HDAC) and Epidermal Growth Factor Receptor (EGFR), with IC50 values lower than those of standard agents like erlotinib .

Neuroprotective Effects

Research has also indicated that certain pyrimidine derivatives possess neuroprotective properties. For instance, compounds derived from pyrido[1,2-c]pyrimidines have shown promising results in modulating serotonin receptors (5-HT1A and 5-HT7), which are crucial in treating depression and anxiety disorders . The compound's ability to act as a presynaptic agonist at the 5-HT1A receptor suggests potential applications in neuropharmacology.

Antimicrobial Activity

The antimicrobial efficacy of the compound was assessed against various microbial strains. Although specific data on this compound's antimicrobial activity is limited, related pyrimidine derivatives have demonstrated effectiveness against pathogens such as E. coli and S. aureus. The synthesized compounds were tested for Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 256 µg/mL with varying degrees of success .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and cyclization. For example, analogous compounds with pyridazinone and tetrahydro-epiminocycloheptapyrimidine cores are synthesized via alkylation of pyridazin-3(2H)-one precursors using potassium carbonate in acetone, followed by coupling with activated carbonyl intermediates . Critical intermediates include halogenated pyridazinones (e.g., 5-chloro-6-phenylpyridazin-3(2H)-one) and functionalized cycloheptapyrimidine derivatives .

Q. How can researchers characterize the stereochemistry and structural integrity of this compound?

  • Methodological Answer : Use a combination of high-resolution mass spectrometry (HRMS), 1D/2D NMR (e.g., 1^1H, 13^{13}C, COSY, NOESY), and X-ray crystallography. For instance, enantiomeric purity of the (5R,8S) configuration can be confirmed via chiral HPLC or by comparing experimental NMR data with computational models (e.g., density functional theory) .

Q. What in vitro models are suitable for preliminary assessment of its biological activity?

  • Methodological Answer : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence polarization or radioligand binding assays. Structural analogs with pyridazinone moieties have shown affinity for neurotransmitter receptors, suggesting similar testing frameworks . Cell-based assays (e.g., cytotoxicity in cancer cell lines) can also be employed, as seen in studies of related pyrido[4,3-d]pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE correlations or splitting patterns) during structural elucidation?

  • Methodological Answer : Perform variable-temperature NMR to assess dynamic effects or use isotopic labeling (e.g., 15^{15}N or 13^{13}C-enriched samples) to clarify ambiguous signals. For complex cases, compare experimental data with quantum-mechanical NMR predictions (e.g., using Gaussian or ADF software) .

Q. What strategies are effective for separating enantiomers or diastereomers of this compound?

  • Methodological Answer : Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) for HPLC. Alternatively, synthesize diastereomeric derivatives via reaction with chiral auxiliaries (e.g., Mosher’s acid) and separate via standard silica-gel chromatography .

Q. How can computational methods optimize the compound’s structure-activity relationship (SAR) for target selectivity?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) against protein crystal structures to identify critical binding interactions. Follow with QSAR modeling using descriptors like logP, polar surface area, and electrostatic potential maps. Analogous studies on pyrido[2,3-d]pyrimidin-7(6H)-ones have used this approach to refine substituent effects .

Q. What experimental designs address low yields in the final coupling step of the synthesis?

  • Methodological Answer : Optimize reaction conditions by screening palladium catalysts (e.g., Pd(PPh3_3)4_4 vs. Pd(OAc)2_2) or ligands (e.g., Xantphos). Solvent effects (e.g., DMF vs. THF) and microwave-assisted heating can also improve efficiency, as demonstrated in related pyridazinone syntheses .

Q. How can researchers evaluate the compound’s pharmacokinetic challenges, such as metabolic instability or poor solubility?

  • Methodological Answer : Conduct hepatic microsome assays to assess metabolic stability and use PAMPA (parallel artificial membrane permeability assay) for passive diffusion. For solubility, employ co-solvency (e.g., PEG 400) or nanoformulation techniques. Structural analogs with tetrahydro-epiminocycloheptapyrimidine cores have required such optimizations for in vivo efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.